molecular formula C21H14ClN3O3 B12162806 5-[(7-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid

5-[(7-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid

Cat. No.: B12162806
M. Wt: 391.8 g/mol
InChI Key: OGPLNOQPFBWCGN-UHFFFAOYSA-N
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Description

5-[(7-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(7-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with an appropriate aldehyde in the presence of a catalyst such as acetic acid.

    Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.

    Amination: The amino group is introduced by reacting the intermediate with ammonia or an amine under controlled conditions.

    Hydroxybenzoic Acid Formation: The final step involves the coupling of the quinazoline derivative with 2-hydroxybenzoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoic acid moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the quinazoline core, especially at the nitrogen atoms, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinazoline derivatives with oxidized hydroxybenzoic acid.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 5-[(7-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by interfering with cell proliferation pathways .

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its anticancer properties make it a candidate for drug development, particularly in targeting specific cancer types with minimal side effects .

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its diverse reactivity makes it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.

Mechanism of Action

The mechanism of action of 5-[(7-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The compound targets pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-phenylquinazoline: Shares the quinazoline core but lacks the hydroxybenzoic acid moiety.

    2-Hydroxybenzoic Acid:

    4-Phenylquinazoline: Similar structure but without the chlorine atom and hydroxybenzoic acid moiety.

Uniqueness

5-[(7-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid is unique due to the combination of the quinazoline core with the hydroxybenzoic acid moiety. This unique structure imparts distinct biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H14ClN3O3

Molecular Weight

391.8 g/mol

IUPAC Name

5-[(7-chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C21H14ClN3O3/c22-13-6-8-15-17(10-13)24-21(25-19(15)12-4-2-1-3-5-12)23-14-7-9-18(26)16(11-14)20(27)28/h1-11,26H,(H,27,28)(H,23,24,25)

InChI Key

OGPLNOQPFBWCGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)Cl)NC4=CC(=C(C=C4)O)C(=O)O

Origin of Product

United States

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